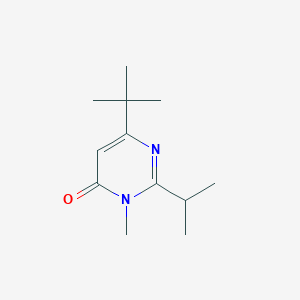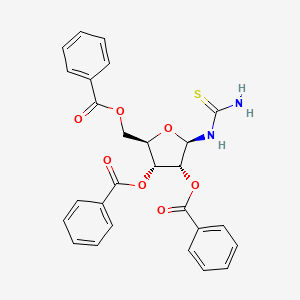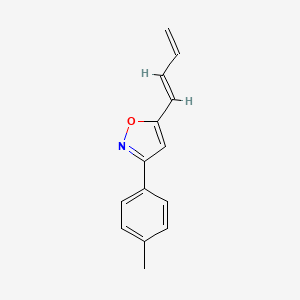
4-(3-Hydroxypropyl)-1-(4-methylphenyl)pyrazolidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Hydroxypropyl)-1-(p-tolyl)pyrazolidin-3-one is a synthetic organic compound that belongs to the class of pyrazolidinones These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypropyl)-1-(p-tolyl)pyrazolidin-3-one typically involves the reaction of a suitable pyrazolidinone precursor with a hydroxypropylating agent and a p-tolylating agent. Common synthetic routes may include:
Nucleophilic Substitution: Reacting a pyrazolidinone derivative with 3-chloropropanol and p-tolyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Reductive Amination: Using a reductive amination approach where a pyrazolidinone is reacted with 3-hydroxypropylamine and p-tolualdehyde in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(3-Hydroxypropyl)-1-(p-tolyl)pyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrazolidinone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic p-tolyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nitric acid, sulfuric acid, or halogenating agents.
Major Products Formed
Oxidation: Formation of 4-(3-Oxopropyl)-1-(p-tolyl)pyrazolidin-3-one.
Reduction: Formation of 4-(3-Hydroxypropyl)-1-(p-tolyl)pyrazolidin-3-ol.
Substitution: Formation of various substituted derivatives depending on the electrophilic reagent used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-(3-Hydroxypropyl)-1-(p-tolyl)pyrazolidin-3-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The hydroxypropyl and p-tolyl groups may enhance its binding affinity and selectivity for these targets, influencing its pharmacokinetic and pharmacodynamic properties.
相似化合物的比较
Similar Compounds
4-(3-Hydroxypropyl)-1-phenylpyrazolidin-3-one: Similar structure but with a phenyl group instead of a p-tolyl group.
4-(3-Hydroxypropyl)-1-(m-tolyl)pyrazolidin-3-one: Similar structure but with a m-tolyl group instead of a p-tolyl group.
4-(3-Hydroxypropyl)-1-(o-tolyl)pyrazolidin-3-one: Similar structure but with an o-tolyl group instead of a p-tolyl group.
Uniqueness
The presence of the p-tolyl group in 4-(3-Hydroxypropyl)-1-(p-tolyl)pyrazolidin-3-one may confer unique chemical and biological properties compared to its analogs. This could include differences in solubility, reactivity, and biological activity, making it a valuable compound for specific applications.
属性
CAS 编号 |
92745-75-0 |
|---|---|
分子式 |
C13H18N2O2 |
分子量 |
234.29 g/mol |
IUPAC 名称 |
4-(3-hydroxypropyl)-1-(4-methylphenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C13H18N2O2/c1-10-4-6-12(7-5-10)15-9-11(3-2-8-16)13(17)14-15/h4-7,11,16H,2-3,8-9H2,1H3,(H,14,17) |
InChI 键 |
HFNYYSCMYHVITK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2CC(C(=O)N2)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



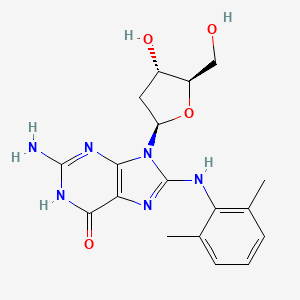
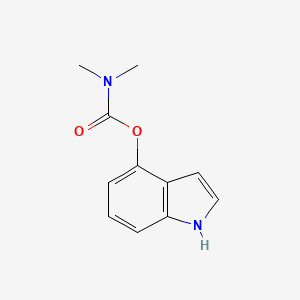
![6-tert-butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one](/img/structure/B12919370.png)
![3-Butyl-7-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12919372.png)
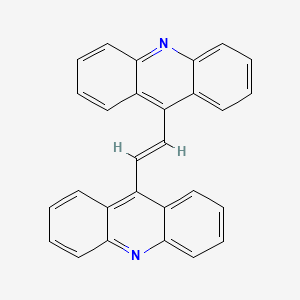
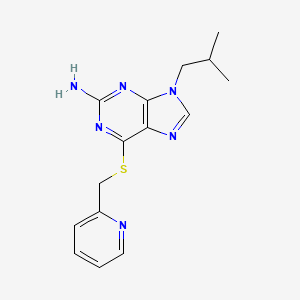
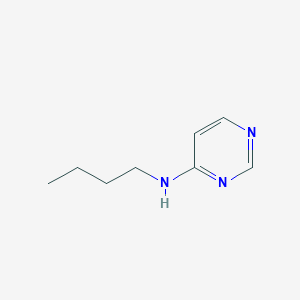
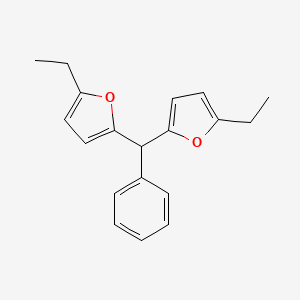
![5-[(3-Bromophenyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12919397.png)
